molecular formula C21H30N2O B14724486 2-[3-(Diethylamino)propylamino]-1,2-diphenylethanol CAS No. 6275-93-0

2-[3-(Diethylamino)propylamino]-1,2-diphenylethanol

Cat. No.: B14724486
CAS No.: 6275-93-0
M. Wt: 326.5 g/mol
InChI Key: OFYQRWBTZQABFW-UHFFFAOYSA-N
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Description

2-[3-(Diethylamino)propylamino]-1,2-diphenylethanol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of both amine and alcohol functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Diethylamino)propylamino]-1,2-diphenylethanol typically involves the reaction of 1,2-diphenylethanol with 3-(diethylamino)propylamine. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to optimize the reaction conditions and maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Diethylamino)propylamino]-1,2-diphenylethanol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group may yield ketones, while reduction of the amine group may produce secondary or tertiary amines.

Scientific Research Applications

2-[3-(Diethylamino)propylamino]-1,2-diphenylethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Diethylamino)propylamino]-1,2-diphenylethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)propylamine
  • N,N-Diethyl-1,3-diaminopropane
  • N,N-Dimethyl-1,3-propanediamine

Uniqueness

2-[3-(Diethylamino)propylamino]-1,2-diphenylethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both amine and alcohol functional groups allows it to participate in a wide range of reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

6275-93-0

Molecular Formula

C21H30N2O

Molecular Weight

326.5 g/mol

IUPAC Name

2-[3-(diethylamino)propylamino]-1,2-diphenylethanol

InChI

InChI=1S/C21H30N2O/c1-3-23(4-2)17-11-16-22-20(18-12-7-5-8-13-18)21(24)19-14-9-6-10-15-19/h5-10,12-15,20-22,24H,3-4,11,16-17H2,1-2H3

InChI Key

OFYQRWBTZQABFW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

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